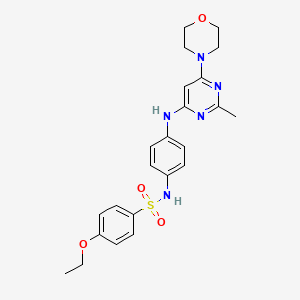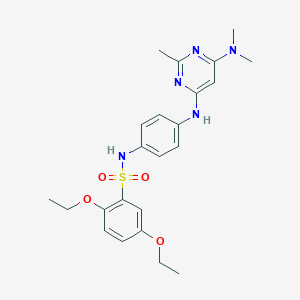![molecular formula C20H22FN3O4S B11329492 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B11329492.png)
2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide is a complex organic compound that belongs to the class of dibenzo thiazine derivatives This compound is characterized by its unique structure, which includes a fluorine atom, a morpholine ring, and a dibenzo thiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo thiazine core: This is achieved through a cyclization reaction involving appropriate aromatic precursors and sulfur-containing reagents.
Introduction of the fluorine atom: This step involves the selective fluorination of the dibenzo thiazine core using fluorinating agents such as N-fluorobenzenesulfonimide.
Attachment of the morpholine ring: This is accomplished through a nucleophilic substitution reaction, where the morpholine ring is introduced to the dibenzo thiazine core.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced derivatives with altered functional groups.
Substitution products: Compounds with new substituents replacing existing functional groups.
Scientific Research Applications
2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.
Industrial Applications: It is investigated for its potential use in industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to specific receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Inhibition of enzymes: It may inhibit the activity of certain enzymes, leading to alterations in metabolic pathways.
Modulation of gene expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide can be compared with other similar compounds, such as:
Dibenzo thiazine derivatives: These compounds share the dibenzo thiazine core but differ in their substituents, leading to variations in their chemical and biological properties.
Fluorinated compounds: Compounds with fluorine atoms exhibit unique properties, including increased stability and altered reactivity.
Morpholine-containing compounds: The presence of the morpholine ring imparts specific characteristics, such as enhanced solubility and bioavailability.
The uniqueness of this compound lies in its combination of structural features, which contribute to its diverse range of applications and potential therapeutic benefits.
Properties
Molecular Formula |
C20H22FN3O4S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C20H22FN3O4S/c21-15-5-6-18-17(13-15)16-3-1-2-4-19(16)29(26,27)24(18)14-20(25)22-7-8-23-9-11-28-12-10-23/h1-6,13H,7-12,14H2,(H,22,25) |
InChI Key |
PQVCXNMZPAMYSY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-isobutyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11329419.png)

![N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B11329434.png)

![9-(2,3-dimethoxyphenyl)-12,14-dimethyl-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B11329445.png)
![{1-[(2-Fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11329453.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B11329454.png)
![9-(1,3-benzodioxol-5-yl)-12,14-dimethyl-17-(2-methylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B11329464.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide](/img/structure/B11329474.png)
![7-(2-chlorophenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11329480.png)
![2-(4-tert-butylphenyl)-8,9-dimethyl-7-(pyridin-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11329482.png)
![N-(3-fluoro-4-methylphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11329497.png)
